1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-8-2-1-6(15-8)3-12-4-7(9(13)14)11-5-12/h1-2,4-5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSJHLAEFWICDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and is characterized by the presence of a thiophene ring and an imidazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which enhances its reactivity and binding affinity to target proteins.
Antimicrobial Activity
Research has shown that compounds containing imidazole structures exhibit significant antimicrobial properties. For instance, derivatives of 1H-imidazole have been tested against various bacterial strains, showing promising results in inhibiting growth. The specific compound under review has demonstrated effectiveness against certain pathogens, potentially through disruption of cellular processes.
Anticancer Properties
Recent studies have explored the anticancer potential of imidazole derivatives. For example, compounds similar to this compound have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study indicated that a related imidazole derivative exhibited an IC50 value in the low micromolar range against colon cancer cells, suggesting that structural modifications could enhance efficacy.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 (Colon Cancer) | 2.11 | Induces apoptosis |
| Related Imidazole Derivative | Various | 4.5 - 15 | Cell cycle arrest |
Enzyme Inhibition
The compound has been assessed for its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it has been suggested that imidazole derivatives can act as inhibitors of lipoxygenase (LOX), an enzyme implicated in inflammatory responses. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene or imidazole rings can significantly affect inhibitory potency.
Case Studies
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Antiviral Activity : A study evaluated the antiviral properties of related compounds against HIV-1 integrase (IN). It was found that certain imidazole derivatives could disrupt the interaction between IN and LEDGF/p75, leading to a decrease in viral replication.
- Findings : Compounds showed inhibition rates exceeding 50%, indicating potential as therapeutic agents against HIV.
- Cytotoxicity Evaluation : In vitro studies conducted on various cancer cell lines revealed that some derivatives exhibited selective cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic index.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
